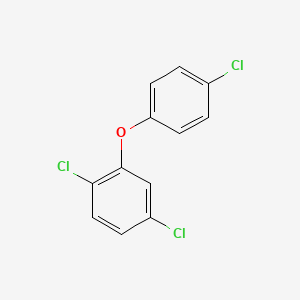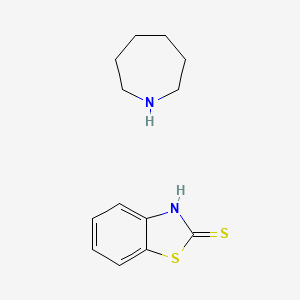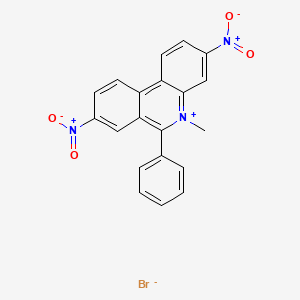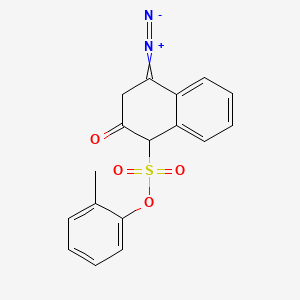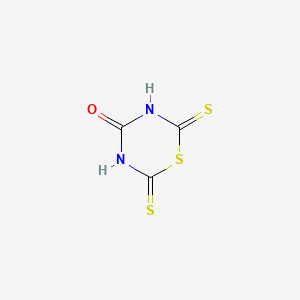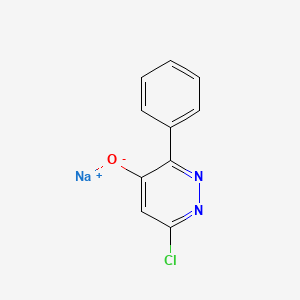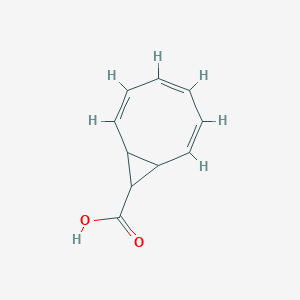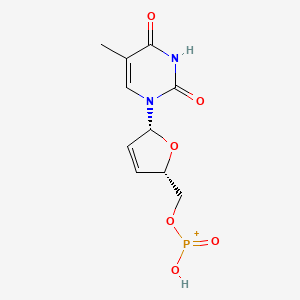
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is a nucleoside analog known for its significant role in inhibiting the replication of certain viruses, including HIV. This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) typically involves the selective removal of hydroxyl groups from thymidine, followed by the introduction of a phosphonate group at the 5’ position. The reaction conditions often require the use of strong acids or bases, along with protective groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, affecting its stability and function.
Substitution: Common in nucleoside analogs, substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce fully saturated nucleoside analogs.
Applications De Recherche Scientifique
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerase, leading to chain termination and inhibition of viral replication. The primary molecular targets are the viral reverse transcriptase and DNA polymerase enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stavudine (d4T): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog with activity against HIV and hepatitis B virus.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is unique due to its specific modifications that enhance its stability and antiviral activity. Unlike some other nucleoside analogs, it has a higher resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
Propriétés
Numéro CAS |
140132-35-0 |
|---|---|
Formule moléculaire |
C10H12N2O6P+ |
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h2-4,7-8H,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
Clé InChI |
KPFAHHDNLPCOCK-JGVFFNPUSA-O |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[P+](=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
